N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide
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Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C24H19N5O2S and its molecular weight is 441.51. The purity is usually 95%.
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Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its therapeutic prospects.
Chemical Structure and Properties
The compound is characterized by a unique structure that incorporates an imidazo[1,2-a]pyridine moiety and a pyridazinone derivative. Its molecular formula is C19H17N5O1S, with a molecular weight of approximately 357.43 g/mol. The presence of multiple heterocycles suggests a diverse range of biological interactions.
Anticancer Activity
Research has indicated that compounds containing imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown potent activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds had IC50 values in the low micromolar range against breast and lung cancer cells, suggesting that this compound could have comparable effects due to its structural similarities .
Anti-inflammatory Activity
The compound's potential as a selective COX-2 inhibitor has been explored. In vitro studies have shown that derivatives with similar structures can inhibit COX enzymes effectively, with selectivity indices indicating a preference for COX-2 over COX-1. For example, compounds in related studies exhibited IC50 values ranging from 0.07 µM to 0.39 µM for COX-2 inhibition . This suggests that this compound may also exhibit anti-inflammatory properties.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway.
- Cell Cycle Modulation : The imidazo[1,2-a]pyridine scaffold has been associated with modulation of cell cycle regulators, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Induction : Some derivatives induce oxidative stress in target cells, contributing to their cytotoxic effects.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study A : A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for anticancer activity against various cell lines. The most potent compound exhibited an IC50 value of 0.05 µM against breast cancer cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
A | MCF7 | 0.05 |
B | A549 | 0.12 |
C | HeLa | 0.09 |
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c1-16(29-23(30)12-11-19(27-29)21-9-6-14-32-21)24(31)26-18-8-3-2-7-17(18)20-15-28-13-5-4-10-22(28)25-20/h2-16H,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSIIBKQAAHFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CN3C=CC=CC3=N2)N4C(=O)C=CC(=N4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.